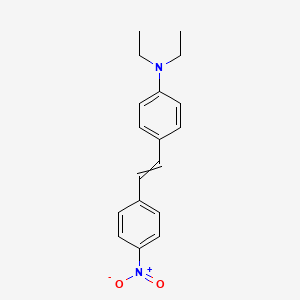

4'-Diethylamino-4-nitrostilbene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4'-Diethylamino-4-nitrostilbene is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorescence Microscopy and Microplastic Detection

One of the notable applications of DANS is in the detection and analysis of microplastics. Research has demonstrated that DANS can effectively stain microplastics, allowing for their identification under UV illumination. The solvatochromic properties of DANS enable it to absorb into various polymers, resulting in a fluorescence emission spectrum that varies based on the polarity of the polymer. This characteristic allows researchers to distinguish between different types of microplastics efficiently.

Key Findings:

- Fluorescence Spectrum : DANS exhibits a shift in fluorescence emission from blue to red depending on the polymer type.

- Detection Techniques : The use of DANS facilitates various fluorescence microscopy techniques, including epifluorescence and confocal microscopy, enhancing the ability to visualize and quantify microplastic components in aquatic environments .

Nonlinear Optics

DANS is recognized for its potential in nonlinear optical applications due to its "push-pull" chromophore structure, which features both electron-donating and electron-accepting groups. This configuration enhances its optical properties, making it suitable for use in devices such as organic light-emitting diodes (OLEDs) and second-harmonic generation systems.

Applications:

- Organic Light-Emitting Diodes (OLEDs) : DANS can be utilized as an emitting color tuner, allowing for improved color performance in OLED displays.

- Second-Harmonic Generators : The compound's properties make it a candidate for applications requiring frequency doubling of light, crucial for laser technologies .

Photochemical Studies

DANS has been extensively studied for its photochemical behavior, particularly regarding its intramolecular charge transfer dynamics. The compound undergoes photoisomerization upon excitation, which is essential for understanding its behavior in various applications.

Research Insights:

- Photoisomerization Dynamics : Studies have revealed complex pathways involving conical intersections and intersystem crossings that influence the efficiency of fluorescence and other photochemical processes .

- Impact of Substituents : The presence of different substituents on the stilbene structure can significantly affect its optical properties and isomerization rates, providing avenues for tailored applications in photonics .

Environmental Monitoring

The application of DANS extends to environmental science, particularly in monitoring pollutants such as microplastics in water bodies. Its ability to selectively stain and identify microplastics presents a valuable tool for researchers aiming to assess pollution levels and sources.

Case Study:

- A study demonstrated that DANS could detect microplastics in water samples with high sensitivity, showcasing its potential as a rapid screening method for environmental assessments .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Fluorescence Microscopy | Detection of microplastics using fluorescence staining | High sensitivity and specificity |

| Nonlinear Optics | Used in OLEDs and second-harmonic generation | Enhanced optical performance |

| Photochemical Studies | Investigation of charge transfer dynamics | Insights into photochemical behavior |

| Environmental Monitoring | Monitoring microplastic pollution | Rapid assessment capabilities |

Eigenschaften

Molekularformel |

C18H20N2O2 |

|---|---|

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

N,N-diethyl-4-[2-(4-nitrophenyl)ethenyl]aniline |

InChI |

InChI=1S/C18H20N2O2/c1-3-19(4-2)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)20(21)22/h5-14H,3-4H2,1-2H3 |

InChI-Schlüssel |

IXYATCDSDHQBLY-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.